molecular formula C10H14N2O B2513174 1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol CAS No. 1343098-85-0

1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B2513174
CAS No.: 1343098-85-0
M. Wt: 178.235
InChI Key: ZOOCBEPIAVAURS-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidin-3-ol backbone substituted with a 6-methylpyridin-2-yl group. This structure combines the hydrogen-bonding capability of the hydroxyl group with the electron-rich pyridine ring, making it a versatile scaffold in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-3-2-4-10(11-8)12-6-5-9(13)7-12/h2-4,9,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOCBEPIAVAURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted pyridines .

Scientific Research Applications

1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Fluorine-Substituted Analog: (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

  • Structure : Replaces the 6-methyl group on pyridine with fluorine and adds a hydroxymethyl group to pyrrolidine.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to methyl. The hydroxymethyl group may increase polarity, altering solubility .
  • Applications : Fluorinated pyridines are common in drug design for improved pharmacokinetics .

Chloro-Pyrimidinyl Analog: (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol

  • Structure : Pyridine replaced with a pyrimidine ring (6-chloro substituent).
  • Chlorine introduces steric and electronic effects .
  • Applications : Pyrimidine derivatives are prevalent in antiviral and anticancer agents .

Modifications on the Pyrrolidine Backbone

Amino-Substituted Analog: 1-(2-Aminoethyl)pyrrolidin-3-ol

  • Structure: An aminoethyl group replaces the pyridine moiety.
  • Impact: The amino group increases basicity, enhancing water solubility and interaction with acidic biological targets (e.g., enzymes). Boiling point (245°C) and density (1.103 g/cm³) suggest moderate volatility .
  • Applications: Amino-functionalized pyrrolidines are used in neurotransmitter analogs .

Chalcone-Fused Analog: 3,4-Bis((E)-4-fluorobenzylidene)-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione

  • Structure : Incorporates a rigid pyrrolidine dione core with chalcone substituents.
  • Impact : The dione ring increases planarity, favoring π–π stacking, while chalcone groups confer anti-bacterial and PGR activities .

Heterocycle Replacements

Pyridazine Analog: 1-[6-(2,5-Dimethylphenyl)pyridazin-3-yl]pyrrolidin-3-ol

  • Structure : Pyridine replaced with pyridazine (two adjacent nitrogen atoms).
  • Impact: Pyridazine’s electron-deficient nature may alter binding to receptors.
  • Applications : Building blocks for CNS-targeting agents .

Quinoxaline Analog: 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one

  • Structure: Pyridine replaced with quinoxaline; hydroxyl group replaced with a lactam (2-one).
  • Impact: The lactam reduces hydrogen-bonding capacity but improves stability. Quinoxaline’s aromaticity may enhance intercalation with DNA or enzymes .
  • Applications : Antimicrobial activity reported .

Comparative Analysis Table

Compound Name Key Structural Features Biological Activity Key Differences from Target Compound Reference
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-F-pyridine, hydroxymethyl Improved metabolic stability Fluorine vs. methyl; hydroxymethyl addition
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol Pyrimidine, 6-Cl Antiviral potential Pyrimidine ring vs. pyridine
1-(2-Aminoethyl)pyrrolidin-3-ol Aminoethyl substituent Neurotransmitter analogs No pyridine; amino group
3,4-Bis((E)-4-fluorobenzylidene)-pyrrolidine-dione Chalcone, dione core PGR activities Rigid dione core; chalcone substituents
1-[6-(2,5-Dimethylphenyl)pyridazin-3-yl]pyrrolidin-3-ol Pyridazine, dimethylphenyl CNS-targeting Pyridazine vs. pyridine; lipophilic group

Key Research Findings

  • Substituent Position Matters: In organophosphorus antidotes, a methyl group at the 6-position of pyridine (vs. 2-position) increased resurrection activity by ~10% .
  • Heterocycle Choice Dictates Function : Pyrimidine and pyridazine analogs show divergent applications (antiviral vs. CNS) due to electronic and steric differences .

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